1H-Imidazo(4,5-c)pyridin-4-amine, 1-((2-fluorophenyl)methyl)-N-methyl-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazo(4,5-c)pyridin-4-amine, 1-((2-fluorophenyl)methyl)-N-methyl-, monohydrochloride is a heterocyclic compound that features an imidazo-pyridine core
Preparation Methods
The synthesis of 1H-Imidazo(4,5-c)pyridin-4-amine, 1-((2-fluorophenyl)methyl)-N-methyl-, monohydrochloride typically involves multi-step organic reactions. One common method includes the reaction of 6-chloro-27-dimethyl-N4N4-bis(phenylmethyl)-1H-imidazo[45-c]pyridin-4-amine with sodium iodide and potassium carbonate in acetone, followed by the addition of 2-bromoethyl ethyl ether and heating at reflux overnight . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.
Chemical Reactions Analysis
1H-Imidazo(4,5-c)pyridin-4-amine, 1-((2-fluorophenyl)methyl)-N-methyl-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies to understand its interaction with biological systems.
Industry: It can be used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1H-Imidazo(4,5-c)pyridin-4-amine, 1-((2-fluorophenyl)methyl)-N-methyl-, monohydrochloride involves its interaction with molecular targets in biological systems. It may bind to specific receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds include other imidazo-pyridine derivatives such as 1H-pyrazolo[3,4-b]pyridines . Compared to these, 1H-Imidazo(4,5-c)pyridin-4-amine, 1-((2-fluorophenyl)methyl)-N-methyl-, monohydrochloride may offer unique properties such as enhanced binding affinity or selectivity for certain biological targets. This uniqueness can make it a valuable compound in drug development and other applications.
Properties
CAS No. |
120537-54-4 |
---|---|
Molecular Formula |
C14H14ClFN4 |
Molecular Weight |
292.74 g/mol |
IUPAC Name |
1-[(2-fluorophenyl)methyl]-N-methylimidazo[4,5-c]pyridin-4-amine;hydrochloride |
InChI |
InChI=1S/C14H13FN4.ClH/c1-16-14-13-12(6-7-17-14)19(9-18-13)8-10-4-2-3-5-11(10)15;/h2-7,9H,8H2,1H3,(H,16,17);1H |
InChI Key |
QFNMBUOADPJGJI-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=CC2=C1N=CN2CC3=CC=CC=C3F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.